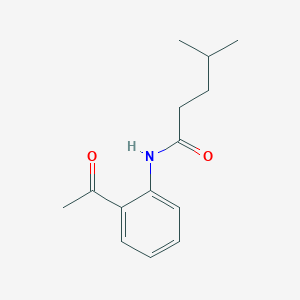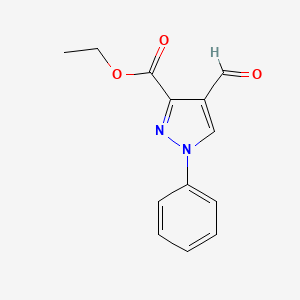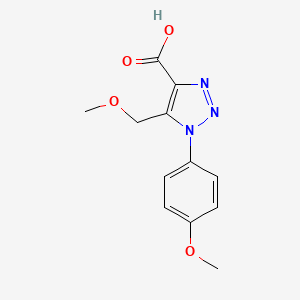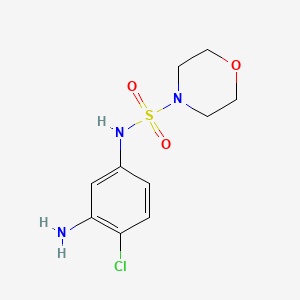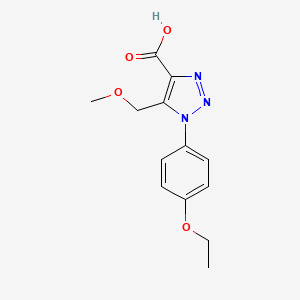
4-(Difluoromethoxy)-1,3-benzothiazol-2-amine
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the mechanism of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Wissenschaftliche Forschungsanwendungen
Antitumor Properties
4-(Difluoromethoxy)-1,3-benzothiazol-2-amine has been explored for its potential in cancer treatment. Studies have shown that certain benzothiazoles, including derivatives of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine, possess selective and potent antitumor properties. These compounds are known to induce and be metabolized by cytochrome P450 1A1, leading to active metabolites effective against cancer cells. Researchers have developed prodrugs to enhance solubility and bioavailability, demonstrating significant growth inhibition in sensitive cell lines and tumor models (Bradshaw et al., 2002).
Antimicrobial and Corrosion Inhibition
4-(Difluoromethoxy)-1,3-benzothiazol-2-amine related compounds have also been studied for their antimicrobial properties. A study conducted by Nayak and Bhat (2023) explored the synthesis of benzothiazole derivatives and their efficacy as antimicrobial agents. These derivatives demonstrated considerable bioactivities, comparable to typical medications. Additionally, their potential as corrosion inhibitors was evaluated, revealing significant inhibition efficiency in certain conditions (Nayak & Bhat, 2023).
Applications in Fluorescent Probes
The application of benzothiazole derivatives in the development of fluorescent probes for sensing pH and metal cations has been investigated. Tanaka et al. (2001) reported on a benzothiazole analogue suitable for sensing zinc cation, with high sensitivity to pH changes in a specific range. This demonstrates the potential of such compounds in developing sensitive and selective fluorescent probes for various applications (Tanaka et al., 2001).
Polymer Material Development
In the field of material science, benzothiazole derivatives have been used in the synthesis of novel polymeric materials. For instance, Toiserkani (2011) synthesized new poly(ether-imide)s incorporating benzothiazole groups, leading to polymers with notable thermal stability and glass transition temperatures. Such materials have potential applications in high-performance polymers due to their enhanced properties (Toiserkani, 2011).
Safety And Hazards
The safety and hazards associated with a compound are determined through toxicological studies. This can include determining the compound’s LD50 (the dose that is lethal to 50% of a population), potential for causing cancer (carcinogenicity), and potential for causing birth defects (teratogenicity) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2OS/c9-7(10)13-4-2-1-3-5-6(4)12-8(11)14-5/h1-3,7H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHFOUUZNXNWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



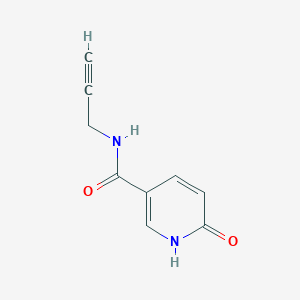
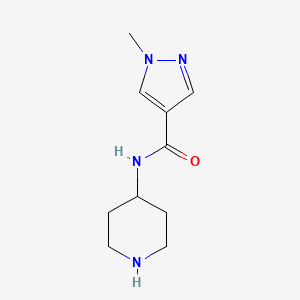
![(5-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1414849.png)
![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)
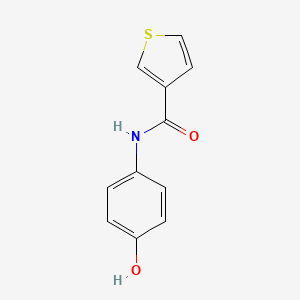
![4-[(2,5-Dichlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1414854.png)
![N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1414858.png)
